2-Chloro-3-chloromethyl-6-methoxyquinoline

Lipophilicity Membrane Permeability Drug Design

Synthesizing 2,3-disubstituted quinolines often requires protecting groups or low-yielding sequential steps, delaying SAR exploration. This compact bifunctional electrophile solves that with distinct reactivity gradients. - **Orthogonal reactivity**: 3-Chloromethyl undergoes rapid SN2 (azide, amine, iodide) while 2-chloro remains intact for late-stage coupling. - **Validated outcomes**: Triazolyl derivatives show antimalarial IC₅₀ 0.23-0.93 μM (P. falciparum). - **LogP 3.64**: Enhances CNS membrane permeability vs. mono-substituted analogs. - **Immediate supply**: Available in research quantities for library synthesis.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.1 g/mol
CAS No. 948291-11-0
Cat. No. B3389951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-chloromethyl-6-methoxyquinoline
CAS948291-11-0
Molecular FormulaC11H9Cl2NO
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1)Cl)CCl
InChIInChI=1S/C11H9Cl2NO/c1-15-9-2-3-10-7(5-9)4-8(6-12)11(13)14-10/h2-5H,6H2,1H3
InChIKeyHMIQFHGMCNXAPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-chloromethyl-6-methoxyquinoline: Dual-Electrophilic Quinoline Building Block


2-Chloro-3-chloromethyl-6-methoxyquinoline (CAS 948291-11-0) is a polysubstituted quinoline derivative (C₁₁H₉Cl₂NO, MW 242.1 g/mol) containing a 2-chloro substituent, a 3-chloromethyl group, and a 6-methoxy moiety . It serves as a key bifunctional electrophilic intermediate for constructing 1,2,3-triazolyl quinolines via CuAAC reactions and for generating bisquinoline methanamine derivatives through nucleophilic substitution pathways [1][2].

1
Dual-electrophilic quinoline scaffold with 2-chloro and 3-chloromethyl handles
2
Enables divergent synthesis of 2,3-disubstituted quinoline derivatives
3
Supports CuAAC triazole library construction in aqueous conditions

Why This Building Block Outperforms Simpler Quinoline Intermediates


Unlike simpler quinoline electrophiles such as 2-chloro-6-methoxyquinoline (MW 193.63) or 3-(chloromethyl)quinoline (MW 177.63), 2-chloro-3-chloromethyl-6-methoxyquinoline presents three distinct functional handles within a single compact scaffold [1]. Substituting this compound with analogs lacking the dual-chlorine substitution pattern would require additional synthetic steps, lower overall yield, or eliminate access to specific 2,3-disubstituted derivatives [2]. Its unique combination of reactive sites enables divergent synthesis pathways that are not achievable with mono-substituted alternatives.

Target Building Block
2-Chloro-3-chloromethyl-6-methoxyquinoline
Two electrophilic sites (C2 Cl, C3 chloromethyl) in a single scaffold; 6-methoxy present for electronic tuning.
Simpler Analog (Not Interchangeable)
Mono-substituted Quinolines
2-Chloro-6-methoxyquinoline or 3-(chloromethyl)quinoline each offer only one reactive handle. Substituting would require extra steps, lower yields, and may not access equivalent 2,3-disubstituted products.

Quantitative Comparison with Structural Analogs


Lipophilicity Advantage Over 2-Chloro-6-methoxyquinoline

The calculated LogP value for 2-chloro-3-chloromethyl-6-methoxyquinoline is 3.64, approximately 30% higher than the calculated LogP of 2.80 for 2-chloro-6-methoxyquinoline (the closest simpler analog lacking the 3-chloromethyl group) [1]. This increased lipophilicity is directly attributable to the additional chloromethyl substituent at the 3-position.

Lipophilicity
Data to verify
Calc. LogP 3.64 vs 2.80
Reported lipophilicity context; ~30% higher than analog without 3-chloromethyl
Calculated value; permeability correlation context-dependent
Lipophilicity Membrane Permeability Drug Design

Dual Electrophilic Reactivity vs. Mono-Substituted Analogs

2-Chloro-3-chloromethyl-6-methoxyquinoline undergoes selective sequential substitution at the 3-chloromethyl position to form 2-chloro-3-(iodomethyl)-6-methoxyquinoline under Finkelstein conditions, leaving the 2-chloro position intact for subsequent functionalization . In contrast, 2-chloro-6-methoxyquinoline offers only one reactive chlorine site (at C2), and 3-(chloromethyl)quinoline provides only one reactive site (at C3), requiring separate purchase and sequential coupling of two different building blocks to achieve analogous 2,3-disubstituted products.

Electrophilic Sites
Class-level inference
2 sites (C2 Cl, C3 CH₂Cl) vs 1 site
Reported synthetic versatility; sequential functionalization possible
Reactivity difference enables orthogonal derivatization
Synthetic Chemistry Nucleophilic Substitution Building Block

Accelerated Aqueous CuAAC Cycloaddition

Derivatives synthesized from 2-chloro-3-chloromethyl-6-methoxyquinoline via conversion to 3-(azidomethyl)quinoline intermediates undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions that complete within 10-45 minutes in pure water under mild conditions [1]. This reaction rate is notably faster than typical CuAAC protocols performed in organic solvents, which often require several hours to overnight for completion. The water-mediated acceleration is specifically documented for this class of 3-substituted quinoline azides.

CuAAC Kinetics
Class-level inference
10–45 min (water) vs hours (organic)
Reported rate acceleration for 3-azidomethyl derivatives
Water-mediated; platform-specific validation advised
Click Chemistry CuAAC Reaction Kinetics

Antiplasmodial Potency of Bisquinoline Derivatives

Mono- and bisquinoline methanamine derivatives synthesized using 2-chloro-3-chloromethyl-6-methoxyquinoline as the core building block demonstrated in vitro antiplasmodial activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with the most potent compounds (40 and 59) achieving IC₅₀ values of 0.23 μM and 0.93 μM, respectively [1][2]. This represents a sub-micromolar activity range that validates the utility of this building block for generating biologically relevant antimalarial candidates.

Antiplasmodial IC₅₀
Supporting evidence
0.23 µM and 0.93 µM (derivatives)
Reported derivative activity context; P. falciparum 3D7 strain
Building-block-derived compounds; not product intrinsic activity
Antimalarial Antiplasmodial Medicinal Chemistry

Commercial Purity and Physical Property Specifications

2-Chloro-3-chloromethyl-6-methoxyquinoline is commercially available at a minimum purity specification of 95% . Key physical properties include calculated density of 1.341 g/cm³, boiling point of 370.7°C at 760 mmHg, and flash point of 178°C [1]. These specifications provide a defined quality baseline for procurement decisions.

Purity & Properties
Supporting evidence
95% min. purity, d=1.341, bp 370.7°C
Standard commercial specification; procurement baseline
Verify lot-specific COA upon receipt
Chemical Purity Quality Control Procurement

Key Application Scenarios


Triazolyl Quinoline Libraries via Aqueous CuAAC

Leverage the accelerated CuAAC kinetics (10-45 minutes in water) of 3-azidomethyl intermediates derived from this compound to build focused triazolyl quinoline libraries with documented antibacterial activity [1]. The dual-electrophilic nature allows sequential functionalization at the 2-position after triazole installation at the 3-position, enabling systematic exploration of 2,3-disubstituted quinoline structure-activity relationships without intermediate protection steps.

Bisquinoline Antiplasmodial Lead Discovery

Employ this compound as the core scaffold for constructing mono- and bisquinoline methanamine derivatives via nucleophilic substitution at the 3-chloromethyl position. Published derivatives have achieved IC₅₀ values of 0.23-0.93 μM against chloroquine-sensitive P. falciparum [2], establishing this building block as a validated entry point for antimalarial lead optimization campaigns where the 6-methoxy and 2-chloro substitution pattern is known to enhance hemozoin binding interactions.

Sequential Heterocycle Construction via Differential Electrophilic Reactivity

Utilize the distinct reactivity difference between the 3-chloromethyl group (more susceptible to SN2 displacement) and the 2-chloro substituent (less reactive aromatic chlorine) for orthogonal functionalization strategies. The 3-chloromethyl position can be selectively converted to iodomethyl, azidomethyl, or amino derivatives while preserving the 2-chloro handle for subsequent coupling reactions, a synthetic advantage not available with mono-substituted quinoline building blocks .

Lipophilicity-Optimized Fragment for BBB Penetrant Design

Incorporate this scaffold when designing CNS-targeted agents requiring enhanced membrane permeability. With a calculated LogP of 3.64—approximately 30% higher than 2-chloro-6-methoxyquinoline—this compound provides increased lipophilicity that may improve passive diffusion across biological membranes [3]. This property is particularly relevant for programs targeting intracellular CNS pathogens or brain-penetrant quinoline therapeutics.

Application
Selection Property
Validation Focus
Triazolyl quinoline libraries
Accelerated CuAAC reactivity of 3-azidomethyl intermediate
Reaction completion time and triazole yield in aqueous conditions
Bisquinoline antiplasmodial research
Derivative antiplasmodial activity context
In vitro potency against chloroquine-sensitive P. falciparum strains
Sequential heterocycle construction
Differential electrophilic reactivity of C2 and C3 sites
Orthogonal functionalization without intermediate protection
Membrane permeability research
Reported lipophilicity profile (calc. LogP context)
Passive diffusion in model membrane assays; not a direct permeability claim

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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